2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride
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Overview
Description
2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride is a chemical compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group.
Mechanism of Action
Target of Action
The primary targets of 2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, and survival.
Mode of Action
The compound interacts with its targets through a yet to be elucidated mechanism. It’s known that the interaction between the compound and its targets leads to changes in the activity of these proteins
Biochemical Pathways
The downstream effects of these changes could include alterations in cell proliferation and potentially cell death .
Result of Action
Given the compound’s targets, it’s likely that its action could result in changes in cell growth and survival . .
Preparation Methods
One common synthetic route includes the reaction of α,α-dichlorotosylhydrazones with primary amines in the presence of diisopropylethylamine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring and phenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(1-Methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride can be compared with other similar compounds, such as:
1,2,3-Triazoles: These compounds also contain a triazole ring but differ in their substitution patterns and biological activities.
Phenyl-1,2,4-triazoles: Similar in structure but may have different substituents on the triazole ring, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
Properties
IUPAC Name |
2-(1-methyl-5-phenyl-1,2,4-triazol-3-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c1-15-11(9-5-3-2-4-6-9)13-10(14-15)7-8-12;;/h2-6H,7-8,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYYVVOTIGZDIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)CCN)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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